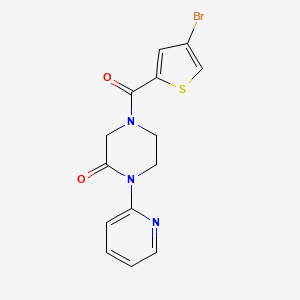
4-(4-Bromothiophene-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromothiophene-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a heterocyclic organic molecule that contains a pyridine ring, a piperazine ring, and a bromothiophene moiety. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wissenschaftliche Forschungsanwendungen
Bromination of Organic Molecules
A study by Zupan and Šegatin (1994) explored the bromination of organic molecules using polymer-supported bromine complexes. Although the specific compound was not directly mentioned, the research highlights the role of polymer matrices in the reactivity of bromine complexes with basic units such as pyridine and piperazine, which are relevant to the synthesis and modification of compounds like "4-(4-Bromothiophene-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one" (Zupan & Šegatin, 1994).
Anticancer Agents Design and Synthesis
El-Masry et al. (2022) synthesized a series of compounds, including substituted piperazines, for their cytotoxic potential against cancer cell lines. This research indicates the potential application of piperazine derivatives in the development of new anticancer agents, suggesting a pathway for exploring the biological activities of "this compound" in oncological research (El-Masry et al., 2022).
Rhodium-Catalyzed Carbonylation Reactions
Ishii et al. (1997) reported on a rhodium-catalyzed carbonylation reaction involving N-(2-pyridinyl)piperazines, highlighting the regioselective carbonylation at a C−H bond. This study showcases the potential of using transition metal-catalyzed reactions for the functionalization of compounds related to "this compound," opening avenues for synthesizing novel derivatives with potential pharmacological properties (Ishii et al., 1997).
Benzylic Dehydrogenation of Electron-Deficient Heteroarenes
Zhang, Huang, and Newhouse (2019) demonstrated the benzylic dehydrogenation of electron-deficient heteroarenes using nickel catalysis paired with an unconventional bromothiophene oxidant. This research could provide a methodological framework for modifying the structure of "this compound," potentially altering its properties for various scientific applications (Zhang, Huang, & Newhouse, 2019).
Eigenschaften
IUPAC Name |
4-(4-bromothiophene-2-carbonyl)-1-pyridin-2-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O2S/c15-10-7-11(21-9-10)14(20)17-5-6-18(13(19)8-17)12-3-1-2-4-16-12/h1-4,7,9H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGIJOBOEUTNSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC(=CS2)Br)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

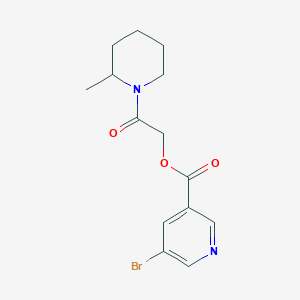
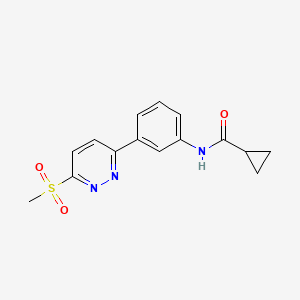
![2-Butyl-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
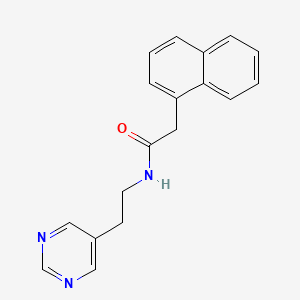
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isonicotinamide](/img/structure/B2589774.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2589775.png)
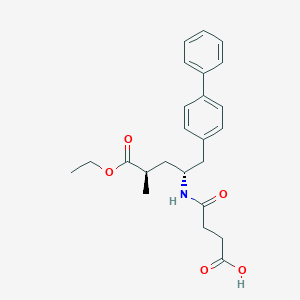
![5-cyclopropyl-2-(4-(2-(phenylthio)acetyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2589777.png)
![(Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-6-bromo-2H-chromen-2-ylidene)-4-fluoroaniline](/img/structure/B2589782.png)
![N-(3-chloro-4-methylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2589784.png)
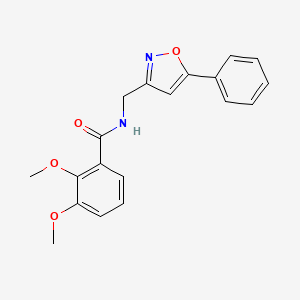
![N-(2,6-dimethylphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2589787.png)
![1-Acetyl-5-bromo-6-({4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}sulfonyl)indoline](/img/structure/B2589788.png)
